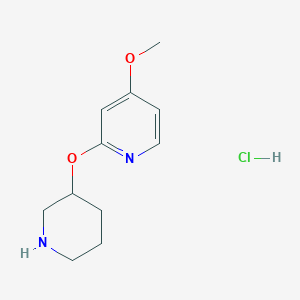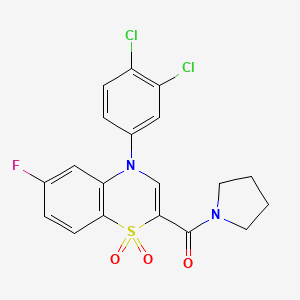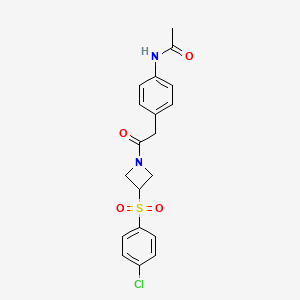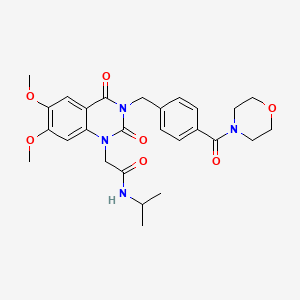
4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(piperidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-(piperidin-3-yloxy)pyridine hydrochloride can be represented by the SMILES notation: COC1=CC(=NC=C1)OC2CCCNC2.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-2-(piperidin-3-yloxy)pyridine hydrochloride are not available, piperidine derivatives have been known to undergo various intra- and intermolecular reactions .Applications De Recherche Scientifique
Chemical Transformations
- 3-Methoxypiperidines, closely related to the compound , can be converted into 2-(bromomethyl)pyrrolidines. This process involves boron(III) bromide in dichloromethane and proceeds via an intermediate bicyclic aziridinium ion, representing a rare conversion from piperidines to pyrrolidines (Tehrani et al., 2000).
Synthesis and Structure Analysis
- The compound plays a role in the synthesis of complex chemical structures, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile. This compound demonstrated promising antimicrobial activities, making it significant in pharmacological research (Okasha et al., 2022).
Molecular Design and Spectroscopy
- In molecular design, derivatives of the compound have been used to tailor the polarity of near-infrared absorbers in synthetic bacteriochlorins. This has implications for the study of fluorescence and photochemical properties of compounds (Reddy et al., 2013).
Development of Pharmaceuticals
- The compound has been used in the design of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones. These have shown potential as potent, selective, and efficacious inhibitors in pharmacological and antitumor assays (Li et al., 2013).
Corrosion Inhibition Research
- Piperidine derivatives, similar to the compound of interest, have been studied for their corrosion inhibition properties on iron. This research is crucial in materials science for the protection of metals (Kaya et al., 2016).
Radiochemistry and Imaging
- Related compounds have been labeled with radioactive isotopes for potential use in positron emission tomography (PET), providing insights into brain receptors and neuropharmacology (Matarrese et al., 2000).
Synthesis of Novel Chemical Entities
- The compound has been used as a starting material in the synthesis of novel pyridines, which have applications in various fields including medicinal chemistry (Feng, 2011).
Exploration in Medicinal Chemistry
- Derivatives of the compound have been synthesized and tested for their effects in various medicinal applications such as antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Insecticidal Research
- Pyridine derivatives, including those structurally related to 4-Methoxy-2-(piperidin-3-yloxy)pyridinehydrochloride, have shown insecticidal activity against certain species, contributing to agricultural science (Bakhite et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-2-piperidin-3-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-14-9-4-6-13-11(7-9)15-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRHUOCSAJQVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2353844.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)


![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)
![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
